

Tucidinostat: A Technical Guide to a Selective Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tucidinostat-d4

Cat. No.: B11932802

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Introduction

Tucidinostat, also known as Chidamide (CS055/HBI-8000), is an orally bioavailable, novel benzamide-class histone deacetylase (HDAC) inhibitor.[1][2] It exhibits subtype selectivity, potently inhibiting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10.[3][4][5] This selective inhibition leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of various genes involved in critical cellular processes like cell cycle progression, differentiation, and apoptosis.[3][6] Dysregulation of HDACs is a common feature in many cancers, making them a key therapeutic target.[3][5] Tucidinostat has gained regulatory approval in China and Japan for the treatment of relapsed or refractory (R/R) peripheral T-cell lymphoma (PTCL) and advanced breast cancer, and R/R adult T-cell leukemia-lymphoma (ATLL).[3][4] Its manageable toxicity profile and notable synergistic effects with other therapies, particularly immunotherapy, distinguish it from other HDAC inhibitors.[3][4]

Data Presentation: Inhibitory Activity

Tucidinostat's potency against specific HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its low nanomolar inhibition of target HDACs.

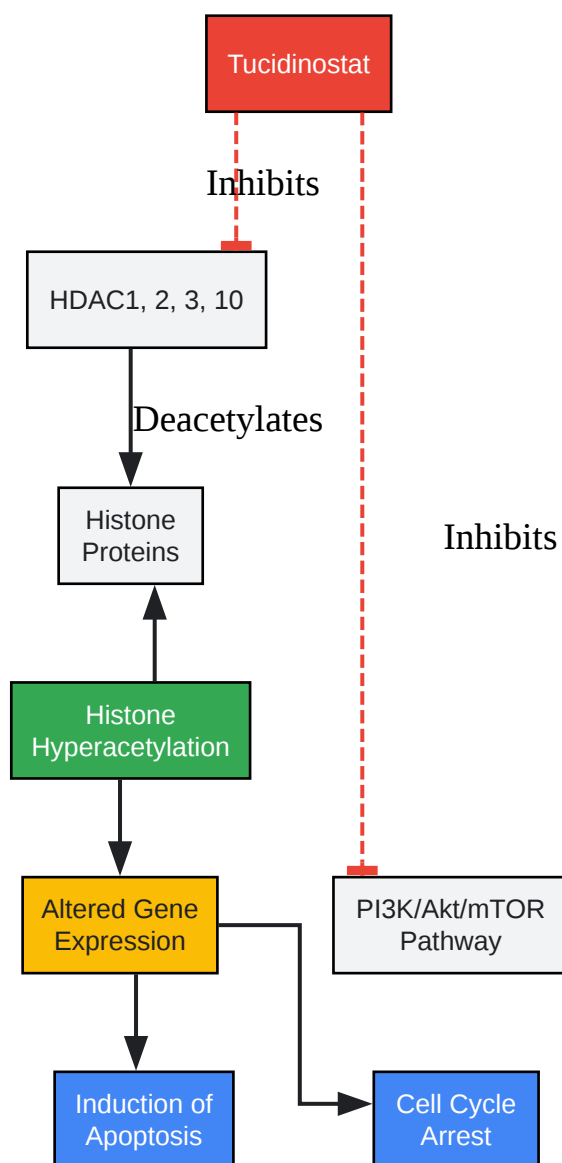
Target Isoform	IC50 (nM)	IC50 (μM)
HDAC1	95	0.095
HDAC2	160	0.160
HDAC3	67	0.067
HDAC10	78	0.078

(Data sourced from multiple consistent reports)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mechanism of Action and Signaling Pathways

The primary mechanism of Tucidinostat involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins.[\[6\]](#)[\[11\]](#) This epigenetic modification results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes. Beyond this general mechanism, Tucidinostat influences several key signaling pathways implicated in cancer.

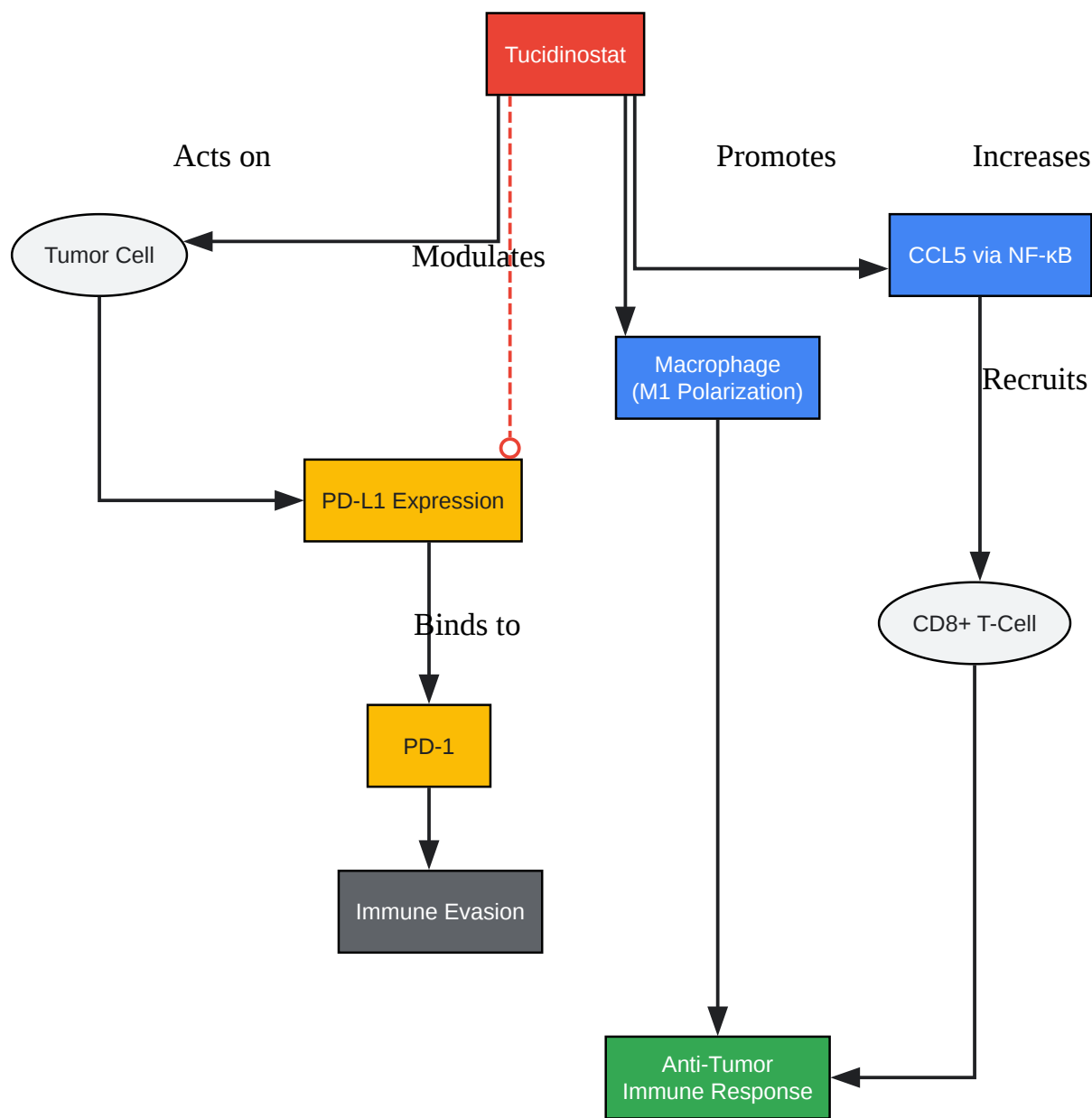
Upon administration, tucidinostat binds to and inhibits HDACs, leading to increased acetylation of histone proteins.[\[6\]](#) This action can result in cell cycle arrest and the induction of apoptosis in tumor cells.[\[6\]](#)[\[12\]](#) Specifically, Tucidinostat has been shown to inhibit the expression of kinases within the PI3K/Akt/mTOR and MAPK/Ras signaling pathways, both of which are crucial for cell proliferation and survival.[\[6\]](#)[\[11\]](#)[\[12\]](#) By downregulating these pathways, Tucidinostat effectively curbs tumor cell growth.

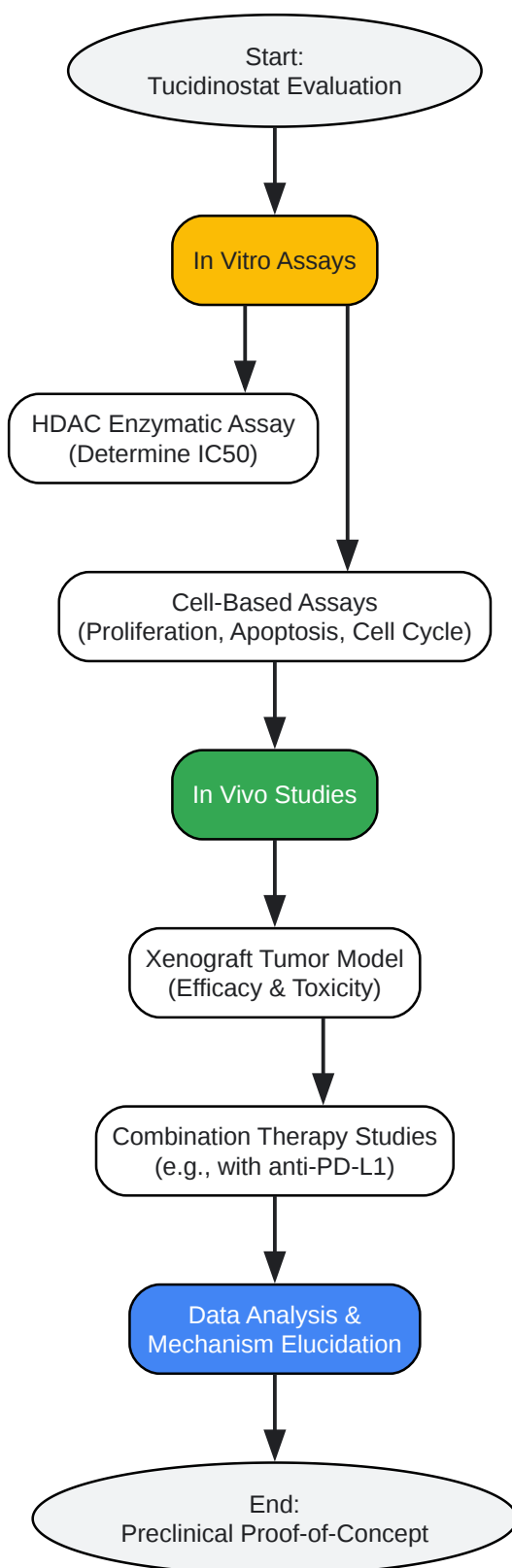


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Caption: Tucidinostat's core mechanism of action.

Furthermore, Tucidinostat plays a significant role in modulating the tumor microenvironment (TME), which is critical for immune evasion.[13] It has been shown to increase the infiltration of CD8+ T cells into tumors, partly by enhancing the activity of C-C motif chemokine ligand 5 (CCL5) through NF- κ B signaling.[14] Tucidinostat also promotes the polarization of macrophages to the anti-tumor M1 phenotype.[13][14] A key aspect of its immunomodulatory effect is its influence on the PD-1/PD-L1 immune checkpoint.[3] HDAC2-dependent regulation of programmed death-ligand 1 (PD-L1) has been identified, and Tucidinostat can modulate PD-L1 expression, thereby enhancing the efficacy of anti-PD-1/PD-L1 immunotherapies.[3][13]





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- To cite this document: BenchChem. [Tucidinostat: A Technical Guide to a Selective Histone Deacetylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932802#tucidinostat-as-a-selective-hdac1-hdac2-hdac3-and-hdac10-inhibitor]

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